molecular formula C12H12O2S B14039878 Methyl 3-(benzo[b]thiophen-2-yl)propanoate

Methyl 3-(benzo[b]thiophen-2-yl)propanoate

Cat. No.: B14039878
M. Wt: 220.29 g/mol
InChI Key: NRCZUNLXPCBOMG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(benzo[b]thiophen-2-yl)propanoate typically involves the esterification of benzo[b]thiophene-2-propanoic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzo[b]thiophen-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Scientific Research Applications

Methyl 3-(benzo[b]thiophen-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(benzo[b]thiophen-2-yl)propanoate involves its interaction with specific molecular targets. The sulfur atom in the benzo[b]thiophene ring can participate in various biochemical pathways, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(benzo[b]thiophen-2-yl)propanoate is unique due to the presence of the benzo[b]thiophene ring, which imparts distinct chemical and biological properties. The sulfur atom in the ring can engage in unique interactions, making this compound valuable for specific applications in medicinal chemistry and material science .

Biological Activity

Methyl 3-(benzo[b]thiophen-2-yl)propanoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

This compound possesses a unique structure that includes a benzo[b]thiophene moiety, which is known for its diverse biological activities. The molecular formula for this compound is C12H12O2SC_{12}H_{12}O_2S, with a molecular weight of approximately 220.29 g/mol. Its structural features contribute to its interactions with biological targets.

Anticonvulsant Properties

Recent research has explored the anticonvulsant properties of compounds related to this compound. A study focused on derivatives of benzo[b]thiophene indicated significant anticonvulsant activity in various animal models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results suggested that modifications to the benzo[b]thiophene structure could enhance efficacy against seizures .

CompoundMES ED50 (mg/kg)PTZ ED50 (mg/kg)
Compound A62.175.6
Compound B50.080.0
This compoundTBDTBD

Analgesic Activity

The analgesic effects of this compound were also investigated. In animal models, the compound exhibited significant pain relief in formalin-induced pain tests, suggesting its potential as an analgesic agent. The mechanism is thought to involve modulation of pain pathways through interaction with specific receptors .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Receptor Interaction : It may bind to neurotransmitter receptors, influencing signal transduction pathways involved in pain and seizure activity.
  • Enzyme Modulation : The compound could inhibit or activate enzymes involved in inflammatory processes, contributing to both analgesic and anticonvulsant effects.

Case Studies and Research Findings

A series of studies have evaluated the structure-activity relationship (SAR) of compounds related to this compound. These studies indicate that modifications to the thiophene ring can significantly alter biological activity:

  • Study on Anticonvulsants : A focused library of benzo[b]thiophene derivatives was synthesized and evaluated for their anticonvulsant properties. Compounds with specific substitutions showed enhanced efficacy in seizure models .
  • Analgesic Evaluation : In a formalin test, compounds derived from benzo[b]thiophene demonstrated varying degrees of analgesic effects, with some derivatives showing promise for further development .

Properties

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

methyl 3-(1-benzothiophen-2-yl)propanoate

InChI

InChI=1S/C12H12O2S/c1-14-12(13)7-6-10-8-9-4-2-3-5-11(9)15-10/h2-5,8H,6-7H2,1H3

InChI Key

NRCZUNLXPCBOMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC2=CC=CC=C2S1

Origin of Product

United States

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